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Compound of Interest |

Compound Name: 1-Ethyl-6-methylicyclohexene
CAS No.: 72018-30-5
Cat. No.: B13809179

Get Quote

For researchers, scientists, and professionals in drug development, the precise structural
confirmation of novel or synthesized compounds is a critical step. This guide provides a
comprehensive comparison of analytical techniques for validating the structure of 1-Ethyl-6-
methylcyclohexene. Due to the limited availability of published experimental spectra for 1-
Ethyl-6-methylcyclohexene, this guide will utilize experimental data from a closely related
structural analog, 1-methylcyclohexene, for comparative analysis. We will also discuss the
predicted spectral characteristics of 1-Ethyl-6-methylcyclohexene based on established

spectroscopic principles.

Spectroscopic Data: A Comparative Analysis

The primary methods for elucidating the structure of organic molecules like 1-Ethyl-6-
methylcyclohexene include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and
complementary information about the molecule's framework, connectivity, and functional
groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of
organic compounds in solution. By analyzing the chemical environment of *H (proton) and 13C
(carbon-13) nuclei, we can deduce the connectivity of atoms within a molecule.

1H NMR Spectroscopy

The *H NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings, and the number of neighboring protons.

Table 1: Comparison of H NMR Spectral Data

1-Methylcyclohexene 1-Ethyl-6-methylcyclohexene
Proton Type } ]

(Experimental Data) (Predicted)

o ) ~5.3-5.5 ppm (singlet or very
Olefinic (=CH-) ~5.38 ppm (triplet)[1][2] )
narrow triplet)
Allylic (-C=C-CH-) - ~2.2-2.4 ppm (multiplet)
Allylic (-C=C-CHz-) ~1.96 ppm (multiplet)[1][2] ~1.9-2.1 ppm (quartet)
Cyclohexyl (-CH2-) ~1.5-1.9 ppm (multiplets)[1][2] ~1.4-1.8 ppm (multiplets)
] ~0.9-1.1 ppm (doublet) & ~0.9-

Methyl (-CHs) ~1.63 ppm (singlet)[1][2]

1.1 ppm (triplet)

Disclaimer: Predicted values are based on established chemical shift principles and may vary

from experimental results.
13C NMR Spectroscopy
The 13C NMR spectrum reveals the number of unique carbon environments in a molecule.

Table 2: Comparison of 13C NMR Spectral Data
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1-Methylcyclohexene

1-Ethyl-6-methylcyclohexene

Carbon Type (Experimental Data) (Predicted)
Quaternary Alkene (=C<) ~134 ppm[2] ~135-140 ppm
Tertiary Alkene (=CH-) ~121 ppm([3] -

Quaternary Alkene (=C-Et) - ~125-130 ppm
Allylic (-CH-) - ~30-35 ppm
Allylic (-CHz2-) ~30 ppm ~25-30 ppm
Cyclohexyl (-CH2-) ~22-26 ppm[3] ~20-30 ppm

Methyl (-CHs)

~23 ppm

~12-18 ppm & ~15-20 ppm

Disclaimer: Predicted values are based on established chemical shift principles and may vary

from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its elemental composition and aspects of its

structure. Electron lonization (EI) is a common technique for volatile compounds like

substituted cyclohexenes.

Table 3: Comparison of Mass Spectrometry Data

Analysis

1-Methylcyclohexene
(Experimental Data)

1-Ethyl-6-methylcyclohexene
(Predicted Data)

Molecular Formula

C7Hi2

CoHa6[4][5][6]

Molecular Weight

96.17 g/mol [7]

124.22 g/mol [5]

Molecular lon (M)

m/z 96[2]

m/z 124

Key Fragment lons

m/z 81 ([M-CHs]*), 68 (retro-
Diels-Alden)[2]

m/z 109 ([M-CHs]*), 95 ([M-
C2Hs]*), retro-Diels-Alder

fragments
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Disclaimer: Predicted fragmentation is based on common fragmentation pathways for alkyl-
substituted cycloalkenes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 4: Comparison of Infrared (IR) Spectroscopy Data

o 1-Methylcyclohexene 1-Ethyl-6-methylcyclohexene
Vibrational Mode } ]
(Experimental Data) (Predicted)
=C-H stretch ~3020 cm™1 ~3010-3030 cm~1
C-H stretch (sp?) 2830-2960 cm™1 2850-2970 cm™1
C=C stretch ~1670 cm~1[8] ~1660-1680 cm~1
CHz bend ~1440 cm—! ~1450-1470 cm—?

Disclaimer: Predicted absorption frequencies are based on typical ranges for the respective
functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard
protocols for the key analytical techniques discussed.

Protocol for *H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry 5 mm NMR tube. The solution should be
homogeneous and free of particulate matter.

e Instrument Setup: Insert the NMR tube into the spectrometer's probe.

o Data Acquisition:
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o Locking: The instrument's magnetic field is locked onto the deuterium signal of the solvent.

o Shimming: The magnetic field homogeneity is optimized to obtain sharp and symmetrical
peaks.

o Tuning: The probe is tuned to the specific nucleus being observed (*H or 13C).

o Acquisition: For *H NMR, a standard single-pulse experiment is typically run for 8-16
scans. For 13C NMR, a proton-decoupled experiment is run for a larger number of scans
(e.g., 1024 or more) due to the lower natural abundance of 13C.[1]

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum
using a Fourier transform. The spectrum is then phased and the chemical shift axis is
calibrated to the residual solvent peak.

Protocol for Electron lonization Mass Spectrometry (El-
MS)

Sample Introduction: For a volatile liquid like 1-Ethyl-6-methylcyclohexene, the sample is
typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for
separation and purification before analysis. A small volume of a dilute solution of the sample
is injected into the GC.

lonization: As the sample elutes from the GC column and enters the ion source of the mass
spectrometer, it is bombarded with a high-energy electron beam (typically 70 eV). This
causes the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Protocol for Liquid Sample Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid sample onto the
surface of a salt plate (e.g., NaCl or KBr).
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o Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between
the plates.

o Data Acquisition: Place the "sandwich" plates in the sample holder of the IR spectrometer
and acquire the spectrum. A background spectrum of the empty salt plates should be run first
and subtracted from the sample spectrum.

e Analysis: The resulting spectrum shows the percentage of light transmitted at each
wavenumber, with absorptions corresponding to specific molecular vibrations.

Validation Workflow

The following diagram illustrates a logical workflow for the structural validation of 1-Ethyl-6-
methylcyclohexene using the described analytical techniques.
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Workflow for the Structural Validation of 1-Ethyl-6-methylcyclohexene
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1-Ethyl-6-methylcyclohexene

/ Spectrosc v)pic Analysi\
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Compare with Predicted Spectra Compare with Predicted Mass Compare with Known
and Data from Analogs L 8 .
and Isotopic Distribution Functional Group Frequencies
(e.g., 1-Methylcyclohexene)
Conclusion

Structure Validated

Click to download full resolution via product page
Caption: A logical workflow for the structural validation of 1-Ethyl-6-methylcyclohexene.

By following this systematic approach and carefully comparing the experimental data with
predicted values and data from known analogs, researchers can confidently validate the
structure of 1-Ethyl-6-methylcyclohexene. This ensures the integrity of the compound for
subsequent use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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